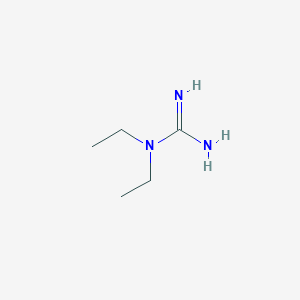
1-Methyl-1,8-naphthyridin-2(1H)-one
説明
1-Methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. It belongs to the class of naphthyridines, which are known for their diverse biological activities, including antiviral, anticancer, and antibacterial properties.
科学的研究の応用
Elaboration into Novel Derivatives
1-Methyl-1,8-naphthyridin-2(1H)-one can be converted into 1,8-naphthyridine-2,7-dicarboxaldehyde and further elaborated into novel 2,7-dimethylimine derivatives. These derivatives, due to their crystallinity, provide pure compounds in reasonable to excellent yields and have potential applications in complexation studies with biologically relevant transition metals like copper(I) and copper(II) (Vu, Walker, Wells, & Fox, 2002).
Inhibition of Protein Tyrosine Kinases
Substituted derivatives of 1,6-naphthyridin-2(1H)-ones have shown inhibitory activities against protein tyrosine kinases, particularly c-Src, which is significant for potential cancer treatments (Thompson et al., 2000).
Antiproliferative Activity
Certain 1,6-naphthyridin-2(1H)-one derivatives have demonstrated antiproliferative activity against breast cancer cell lines. This highlights the potential of these compounds in developing cancer therapeutics (Guillon et al., 2017).
Spectroscopic Studies
The solvatochromism of certain naphthyridine derivatives, including 1,6-naphthyridin-2(1H)-one, has been studied. These studies help in understanding the intramolecular interactions and the effects of solvents on these compounds, which is crucial for their applications in various fields (Santo et al., 2003).
Fluorescence Emissions and Two-Photon Absorptions
Novel derivatives of 1,8-naphthyridine with aldehydes exhibit red-fluorescence emissions and two-photon absorption, suggesting their potential in optical applications and materials science (Li et al., 2012).
Anti-Parkinson's Agents
1,8-Naphthyridine derivatives have shown potential as anti-Parkinson’s agents. Molecular docking studies indicate these compounds may act as antagonists to the Adenosine receptor (A2A type), significant for Parkinson's disease treatment (Ojha et al., 2021).
Biomedical Applications
1,6-Naphthyridin-2(1H)-ones are part of a family of compounds with a wide range of biomedical applications, including as ligands for several receptors in the body (Oliveras et al., 2021).
Antibacterial Activity
1,8-Naphthyridine sulfonamides have been evaluated for their antibacterial activity and potential inhibition of efflux resistance mechanisms in Staphylococcus aureus strains, indicating their use in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
特性
IUPAC Name |
1-methyl-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-8(12)5-4-7-3-2-6-10-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANLBSBQPSYIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541546 | |
| Record name | 1-Methyl-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15936-11-5 | |
| Record name | 1-Methyl-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



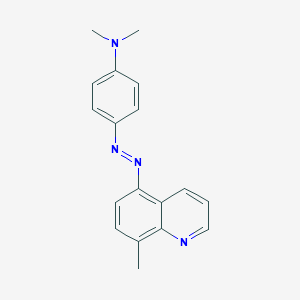



![2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione](/img/structure/B97317.png)
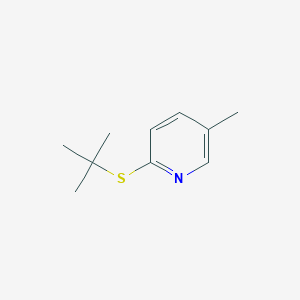
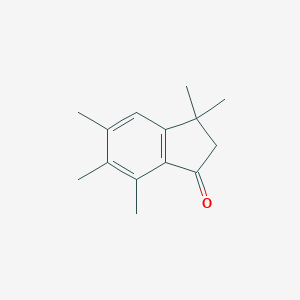


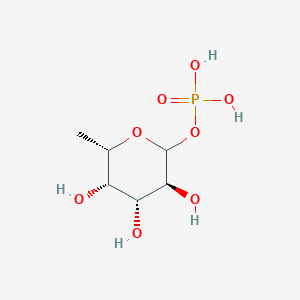
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
